molecular formula C5H5BF3KS B1507446 Potassium trifluoro[(thien-2-yl)methyl]borate CAS No. 888711-49-7

Potassium trifluoro[(thien-2-yl)methyl]borate

Cat. No. B1507446
CAS RN: 888711-49-7
M. Wt: 204.07 g/mol
InChI Key: ZQXVXPIJXQWYQG-UHFFFAOYSA-N
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Description

Potassium trifluoro[(thien-2-yl)methyl]borate is a chemical compound with the molecular formula C5H5BF3KS . It has a molecular weight of 204.07 g/mol . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C5H5BF3S.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3H,4H2;/q-1;+1 . This provides a standardized way to encode the compound’s molecular structure. Unfortunately, the 3D structure generation is disallowed due to unsupported elements, mixtures, or salts .


Chemical Reactions Analysis

Potassium trifluoroborate salts, which this compound is a type of, are known to be used as reagents in various chemical reactions. For instance, they are used as vinylating agents in the presence of palladium catalysts . They can be utilized in coupling reactions under relatively mild conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.07 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 203.9794175 g/mol . The topological polar surface area is 28.2 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

Potassium trifluoro[(thien-2-yl)methyl]borate and related potassium alkyltrifluoroborates are prominently used in organic synthesis and catalysis. The cross-coupling reactions of these borates with aryl or alkenyl triflates under palladium catalysis are significant for forming arenes or alkenes. These borates, being solid and air-stable, offer practical benefits, allowing for indefinite shelf storage and straightforward handling. The reactions proceed smoothly in various solvents and tolerate a wide range of functional groups within the coupling partners (Molander & Ito, 2001).

Enhanced Reactivity in Organic Chemistry

Potassium trifluoro(organo)borates are emerging as superior alternatives to traditional organoboron reagents due to their enhanced reactivity. Their ability to participate in transmetallation reactions with transition metals and to form difluoroboranes intermediate structures makes them more reactive than boronic acids or esters in various reactions. This enhanced reactivity opens new avenues in the field of organic synthesis and offers a broader scope for chemical transformations (Darses & Genêt, 2003).

Applications in Battery Technology

The relevance of alkyl borate compounds extends to the field of energy storage as well. Tris[2H-hexafluoroisopropyl) borate, a compound in the same family, has been investigated as an additive for lithium battery electrolytes. It significantly enhances the conductivity of lithium salts, thus improving the performance and efficiency of lithium batteries. This application underlines the potential of borate compounds in advancing energy storage technologies (Sun et al., 2002).

Safety and Hazards

When handling Potassium trifluoro[(thien-2-yl)methyl]borate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains . Discharge into the environment must be avoided .

properties

IUPAC Name

potassium;trifluoro(thiophen-2-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3S.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVXPIJXQWYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CS1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733810
Record name Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888711-49-7
Record name Borate(1-), trifluoro(2-thienylmethyl)-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888711-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate

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